Molecular weight and formula of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate
Molecular weight and formula of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate
Executive Summary
Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6) is a specialized orthogonal protecting group intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structural core—a meta-substituted aniline derivative—serves as a critical junction for developing carbamate-based acetylcholinesterase inhibitors (such as Rivastigmine analogues) and PROTAC (Proteolysis Targeting Chimera) linkers.
This guide provides a definitive technical breakdown of its molecular properties, synthetic pathways, and handling protocols. Crucially, this document distinguishes the target molecule from its common structural isomer, the benzyl carbamate derivative, which is frequently misidentified in database searches.
Physicochemical Profile
The following data is validated against high-purity standards (Sigma-Aldrich/Merck KGaA).
Identity & Constants
| Property | Specification |
| IUPAC Name | tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate |
| Common Synonyms | N-Boc-3-hydroxy-N-methylaniline; tert-Butyl (3-hydroxyphenyl)(methyl)carbamate |
| CAS Number | 1234570-45-6 |
| Molecular Formula | |
| Molecular Weight | 223.27 g/mol |
| Exact Mass | 223.1208 Da |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~9.8 (Phenolic OH) |
Structural Disambiguation (Critical Alert)
Researchers often confuse this molecule with its benzyl isomer due to similar nomenclature in vendor catalogs.
-
Target Molecule (Aniline Derivative): Nitrogen is attached directly to the phenyl ring. (CAS 1234570-45-6). Used for modifying aniline reactivity.[1]
-
Isomer (Benzyl Derivative): Nitrogen is attached to a methylene bridge (
). (CAS 28387-66-8).[2][3]
Isomer Differentiation Diagram
Figure 1: Structural differentiation between the target aniline derivative and its benzyl isomer.
Synthetic Pathways & Methodology
The synthesis of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate requires a strategic approach to ensure regioselectivity, particularly avoiding O-acylation of the phenol.
Primary Synthesis Route: N-Boc Protection of 3-(Methylamino)phenol
This protocol relies on the nucleophilicity difference between the secondary amine and the phenol. Under neutral or slightly basic conditions, the amine reacts preferentially with Di-tert-butyl dicarbonate (
Reagents:
-
Substrate: 3-(Methylamino)phenol (CAS 37005-78-0)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or
(aq)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 3-(methylamino)phenol (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.
-
Boc Addition: Dropwise add a solution of
(1.1 equiv) in DCM over 20 minutes.-
Why: Slow addition prevents localized high concentrations that could lead to O-Boc formation (carbonate byproduct).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amine spot should disappear.
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography.
-
Note: The product is the N-Boc carbamate. If O-Boc is observed (higher Rf), it can be hydrolyzed back to the phenol using LiOH in THF/Water without cleaving the N-Boc group.
-
Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for N-selective Boc protection.
Applications in Drug Development
Orthogonal Protection Strategy
In medicinal chemistry, this molecule is invaluable because the N-Boc group is stable to basic conditions used to functionalize the phenolic oxygen.
-
Workflow: The phenol can be alkylated (ether synthesis) or carbamoylated (to mimic Rivastigmine) using bases like
or NaH. -
Deprotection: The N-Boc group is subsequently removed with TFA or HCl/Dioxane to release the secondary amine for further library expansion.
Rivastigmine Analogue Synthesis
Rivastigmine targets Acetylcholinesterase (AChE). While Rivastigmine itself uses an ethyl-methyl carbamate on the phenol, researchers use the N-methyl-N-Boc core to create "reverse" carbamates or to modify the electronic properties of the phenyl ring before installing the pharmacophore.
Safety & Handling (SDS Summary)
| Hazard Class | H-Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat/drink in lab. |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. |
| Storage | N/A | Store at 2–8°C. Hygroscopic. |
Handling Protocol: Always handle inside a fume hood. The compound is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids (which induce deprotection).
References
-
Sigma-Aldrich. (2023). Tert-Butyl (3-hydroxyphenyl)(methyl)carbamate Product Analysis.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18369568: Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate. (Note: Used for structural comparison of isomers). [2]
-
ChemicalBook. (2023). Synthesis of carbamate derivatives from 3-aminophenols.
-
Fluorochem. (2023). Product Data: tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate (Isomer Reference).




